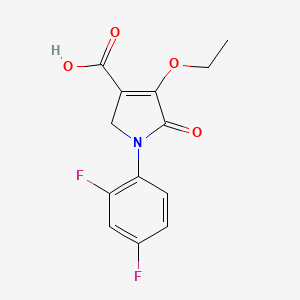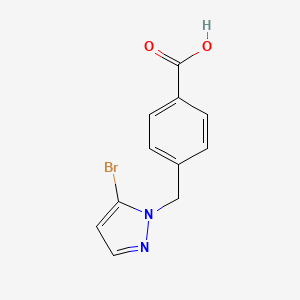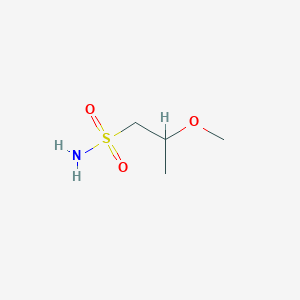
Isoindoline-4-carboxylic acid hydrochloride
Descripción general
Descripción
Synthesis Analysis
A simple synthesis of isoindoline-4-carboxylic acids can be achieved by means of the aromatization of 3a,6-epoxyisoindoles in alkaline media . The method involves a short-term (0.5–2h) reflux of epoxyisoindoles in 5% aqueous solutions of alkali, leading to the target products in 40–90% yields .Molecular Structure Analysis
The molecular structure of Isoindoline-4-carboxylic acid hydrochloride is represented by the formula C9H10ClNO2 .Chemical Reactions Analysis
Indole derivatives, such as this compound, are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have diverse biological and clinical applications .Physical and Chemical Properties Analysis
This compound is a grey solid with a molecular weight of 199.64 . It is a white crystalline powder with a chemical formula of C9H8ClNO2.Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Aromatization of IMDAF Adducts : A novel synthesis method for isoindoline-4-carboxylic acids through the aromatization of 3a,6-epoxyisoindoles in alkaline media has been developed. This process is distinguished by its simplicity, high yield, and the absence of by-products, which is advantageous over traditional acid-catalyzed methods. The method's utility extends to isoindole-containing compounds and nuevamine-type alkaloids (Zubkov et al., 2012).
Oxidative Decarboxylation and Deamination : Dichloroiron(III) complexes of 1,3-bis(2'-arylimino)isoindoline have been utilized as catalysts for the oxidative decarboxylation and deamination of various amino acids. This method showcases the efficiency and selectivity of isoindoline complexes in catalysis, revealing correlations between the reaction rate and various properties of the iron complexes and substrates used (Lakk-Bogáth et al., 2015).
Cobalt(II)-Catalyzed Oxidative C–H Alkenylations : The preparation of isoindolinone derivatives through C–H/N–H functionalization with a Co/Mn or Co/Ag catalytic system demonstrates a step-economical approach to access these compounds efficiently. This method highlights the importance of isoindolinones in organic synthesis and the potential for further functionalization (Ma & Ackermann, 2015).
Biological and Medicinal Applications
Herbicidal Activity : Isoindoline-1,3-dione substituted benzoxazinone derivatives containing a carboxylic ester group have demonstrated significant herbicidal activities. These compounds, showing effects such as leaf cupping and necrosis, indicate the potential of isoindoline derivatives in developing new agrochemicals (Huang et al., 2009).
Anticancer Activity : The synthesis of 2-substituted-3-(2-oxoalkyl)isoindolin-1-one derivatives via a three-component condensation has been explored for its inhibitory activity against various cancer cell lines. Some derivatives have shown cytotoxic activity, underscoring the therapeutic potential of isoindolin-1-one derivatives in cancer treatment (Khang et al., 2020).
Mecanismo De Acción
Target of Action
Isoindoline-4-carboxylic acid hydrochloride, like other indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets, leading to a variety of changes in cellular function . These interactions can lead to the activation or inhibition of the target, resulting in a change in the biological activity of the cell.
Biochemical Pathways
Indole derivatives, including this compound, are known to affect various biochemical pathways. For instance, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . This suggests that this compound may also be involved in similar biochemical pathways.
Pharmacokinetics
The molecular weight of this compound is 19963 g/mol, which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . These effects could range from changes in cell signaling and function to alterations in gene expression.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,3-dihydro-1H-isoindole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c11-9(12)7-3-1-2-6-4-10-5-8(6)7;/h1-3,10H,4-5H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTYORQMGZIYAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C(=CC=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1965309-40-3 | |
| Record name | 1H-Isoindole-4-carboxylic acid, 2,3-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1965309-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-dihydro-1H-isoindole-4-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)propanoic acid](/img/structure/B1473848.png)
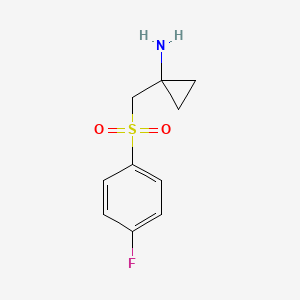
![1-Chloro-3-[(1-methoxypropan-2-yl)oxy]propan-2-ol](/img/structure/B1473852.png)
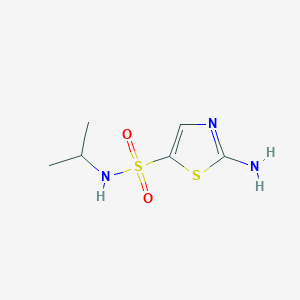
![3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid](/img/structure/B1473856.png)
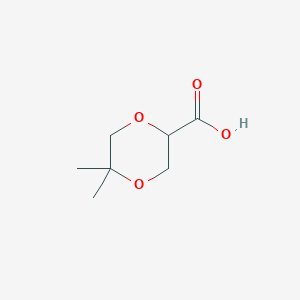


![6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridazine-3-thiol](/img/structure/B1473863.png)
